![molecular formula C7H14ClN3O B1522395 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride CAS No. 1224169-47-4](/img/structure/B1522395.png)
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride
Overview
Description
“2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride” is a chemical compound with the CAS Number: 1224169-47-4 . It has a molecular weight of 191.66 and is used in scientific research due to its unique properties. It finds applications in drug development, catalysis, and organic synthesis, contributing to advancements in various fields.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of Pyrazole Derivatives
This compound can be used in the synthesis of pyrazole derivatives . These derivatives have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Docking Studies
The compound can be used in molecular docking studies . In one study, a molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . The study justified the better antileishmanial activity of one of the synthesized pyrazole derivatives .
Inhibition Effects Against Plasmodium berghei
Some of the synthesized pyrazole derivatives elicited better inhibition effects against Plasmodium berghei . This suggests that the compound can be used in the development of potential pharmacophores for the preparation of safe and effective antimalarial agents .
Research in Various Scientific Fields
The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Development of New Drugs
Given its diverse pharmacological effects, the compound can be used in the development of new drugs . For instance, it can be used in the synthesis of new compounds with potential therapeutic effects .
Safety And Hazards
properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNTJHBGUAYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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